N-(Chlorosulfonyl)-valine Methyl Ester

Human Leukocyte Elastase Serine Proteinase Inhibition Structure-Activity Relationship

Sourcing chiral sulfonyl chlorides without compromising enantiomeric excess is a persistent supply chain challenge. This N-(Chlorosulfonyl)-valine methyl ester directly addresses hydrolysis and racemization risks that plague less hindered analogs. - The β-branched isopropyl group provides steric shielding, reducing non-productive hydrolysis and preserving chiral integrity during coupling. - The electrophilic -SO₂Cl moiety enables efficient sulfonamide linkage formation with diverse nucleophiles. - Ideal for generating libraries of valine-derived sulfonamides targeting human leukocyte elastase (HLE) and neurological targets where chirality influences permeability and receptor binding.

Molecular Formula C6H12ClNO4S
Molecular Weight 229.68 g/mol
Cat. No. B8465829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Chlorosulfonyl)-valine Methyl Ester
Molecular FormulaC6H12ClNO4S
Molecular Weight229.68 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NS(=O)(=O)Cl
InChIInChI=1S/C6H12ClNO4S/c1-4(2)5(6(9)12-3)8-13(7,10)11/h4-5,8H,1-3H3/t5-/m0/s1
InChIKeyILWUUZUKEOGOBC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Chlorosulfonyl)-valine Methyl Ester: Chiral Sulfonyl Chloride Building Block


N-(Chlorosulfonyl)-valine methyl ester (CAS not universally assigned; molecular formula C₆H₁₂ClNO₄S, MW 229.68 g/mol) is a chiral sulfonyl chloride derived from the proteinogenic amino acid L-valine [1]. It belongs to the class of N-sulfonylated α-amino acid esters, combining the highly electrophilic –SO₂Cl moiety with an enantiopure isopropyl-substituted carbon backbone. This dual functionality enables its use as a reactive intermediate for introducing both a sulfonamide linkage and a chiral valine scaffold into target molecules, particularly in medicinal chemistry and peptide-mimetic design [2].

Stereochemical control L-valine-derived enantiopure backbone
Reactive handle Sulfonyl chloride for sulfonamide linkage
Building block Chiral sulfonamide and peptidomimetic synthesis

Why Valine-Derived Chlorosulfonyl Esters Outperform Other Amino Acid Analogs


Although N-chlorosulfonyl derivatives of glycine, alanine, or phenylalanine methyl esters share the same reactive sulfonyl chloride group, they differ fundamentally in the steric and electronic environment imposed by the amino acid side chain. The bulky, β-branched isopropyl group of valine significantly retards non-productive hydrolysis and reduces racemization risk at the chiral center compared to less hindered analogs, directly impacting reaction yields and enantiomeric purity in downstream applications [1]. Consequently, substituting N-(chlorosulfonyl)-valine methyl ester with its glycine or alanine counterparts often leads to lower coupling efficiency, increased by-product formation, and loss of chiral integrity—critical failures in asymmetric syntheses of sulfonamide-based drug candidates [2].

Valine ester
Glycine ester
Minimal steric shielding may accelerate hydrolysis, reducing coupling efficiency
Valine ester
Alanine ester
Smaller methyl side chain may increase racemization risk under basic conditions
Valine ester
Phenylalanine ester
Lower HLE inhibitory potency reported; may not support enzyme inhibition study context

Quantitative Differentiation Against Key Analogs


Superior HLE Inhibitory Potency vs. Phenylalanine and Methionine Analogs

In a direct comparative study of amino acid-derived sulfonate salts, the sulfonate salt prepared from L-valine methyl ester demonstrated significantly higher inhibitory activity against human leukocyte elastase (HLE) than the corresponding L-phenylalanine and L-methionine derivatives. The valine-based compound was among the three most potent inhibitors identified, alongside L-norleucine and L-norvaline variants, which share a similarly hindered alkyl side chain. [1]

HLE inhibition ranking
Head-to-head
Ranked among top 3 inhibitors (valine, norleucine, norvaline sulfonate salts)
Reported potency ranking context
Phenylalanine and methionine analogs less effective
Human Leukocyte Elastase Serine Proteinase Inhibition Structure-Activity Relationship

Enhanced Hydrolytic Stability vs. Glycine-Derived Esters

The chlorosulfonyl group in N-chlorosulfonyl-glycine methyl ester is positioned adjacent to a sterically unencumbered methylene unit, rendering it highly susceptible to nucleophilic attack by hydroxide or ambient moisture. In contrast, the isopropyl substituent at the α-carbon of N-(chlorosulfonyl)-valine methyl ester provides significant steric shielding, effectively increasing the half-life of the sulfonyl chloride functionality under alkaline conditions. This class-level inference is supported by kinetic studies on related N-sulfamylamino acid esters, which demonstrate that steric bulk at the α-carbon directly correlates with decreased hydrolysis rates. [1]

Hydrolytic stability
Class-level
Isopropyl steric shielding expected to increase half-life vs glycine ester
Supports shelf-life and coupling efficiency review
Qualitative trend; exact rate constants unavailable
Sulfonyl Transfer Chemistry Hydrolytic Stability Steric Shielding

Chiral Integrity Preservation During Alkaline Cyclization

L-valine methyl ester hydrochloride has been documented to decompose under carbonylation conditions, precluding its direct use in certain transition-metal-catalyzed transformations. The N-(2-thienyl)sulfonyl-protected valine methyl ester was found to be stable but unreactive under identical conditions, whereas the introduction of a sulfonyl chloride moiety (as in N-(chlorosulfonyl)-valine methyl ester) would add reactive functionality while retaining the configurational stability conferred by the sulfonamide N-substitution. Quantitative racemization studies on N-sulfamylamino acid esters confirm that the sulfonyl protecting group eliminates racemization during base-mediated cyclizations (measured via chiral NMR shift reagents). [1]

Racemization control
Class-level
N-sulfamyl amino acid esters: 0% detectable racemization (<0.1% by chiral NMR shift reagent)
Supports stereochemical-control review
Free amino ester shows partial racemization
Chiral Formamide Cyclization Racemization Risk Sulfonamide Protecting Group

Divergent Reactivity in Pd-Catalyzed C-H Carbonylation

Investigations into Pd-catalyzed γ-C(sp³)–H carbonylation of amino acid derivatives revealed that the tert-leucine scaffold containing an N-SO₂Py directing group proceeded with high efficiency (91% yield for bimetallic complex formation). Extension to valine derivatives showed that the free amine salt decomposed, while N-tosyl and N-(2-thienyl)sulfonyl derivatives completely lacked product formation (<5% conversion). Although the N-(chlorosulfonyl)-valine methyl ester was not explicitly tested, the data demonstrates a steep structure-reactivity cliff where small changes in the N-protecting group and side-chain sterics abolish or enable reactivity. This establishes valine-derived sulfonamides as entry points requiring precise electrophilic functionality, such as the chlorosulfonyl group, for further diversification. [1]

C-H carbonylation outcome
Reported
Valine N-tosyl/thienyl: 0% product; tert-leucine N-SO₂Py: 91% yield; chlorosulfonyl may enable leaving-group pathway
Divergent reactivity context
Chlorosulfonyl group may unlock new transformations
C-H Activation Palladium Catalysis Chiral γ-Lactam Synthesis

Enantiomeric Excess Retention vs. Alanine-Derived Analogs

Unlike glycine-derived chlorosulfonyl esters which are achiral, and L-alanine analogs which have a smaller methyl side chain exhibiting faster racemization rates, N-(chlorosulfonyl)-valine methyl ester benefits from the inherent configurational stability imparted by the isopropyl group. Literature on analogous N-sulfonylated valine methyl esters reports no detectable racemization under standard coupling conditions (ee > 99% by chiral HPLC), whereas analogous alanine derivatives showed measurable erosion (ee 95–97% under identical conditions) [1]. This qualitative trend is a class-level inference based on steric hindrance principles; direct head-to-head stability data for the chlorosulfonyl series remains unpublished.

Enantiomeric excess stability
Class-level
Valine sulfonamide esters maintain >99% ee; alanine analogs show 95–97% ee under coupling conditions
Supports chiral integrity review
Direct chlorosulfonyl-series data unpublished
Chiral Pool Synthesis Enantiomeric Excess Amino Acid Derivative Stability

Optimal Research and Procurement Applications


Mechanism-Based Serine Protease Inhibitor Lead Discovery

The established potency of valine-derived sulfonate salts against human leukocyte elastase (HLE) positions N-(chlorosulfonyl)-valine methyl ester as a critical starting material for synthesizing novel mechanism-based inhibitors. Its sulfonyl chloride group enables efficient coupling to a wide range of nucleophilic warheads, while the valine scaffold provides a pre-validated pharmacophoric backbone. [1]

Chiral Sulfonamide Libraries for CNS Drug Discovery

The combination of a hydrolytically stabilized sulfonyl chloride and an enantiopure, sterically defined valine core makes this building block ideal for generating diverse sulfonamide libraries targeting neurological targets, where the chiral center influences blood-brain barrier permeability and receptor binding. [2]

Pd-Catalyzed C-H Functionalization to Spiro- and Fused-Heterocycles

As demonstrated by the stark contrast in reactivity between valine derivatives with different N-protecting groups in C-H carbonylation, the chlorosulfonyl group offers a unique leaving-group ability that may unlock previously inaccessible cyclometalation pathways, enabling the synthesis of chiral γ-lactams and related heterocycles. [3]

Application
Selection Property
Validation Focus
Serine protease inhibitor discovery research
Reported HLE inhibition ranking
Verify inhibitory activity in target serine protease assay
CNS-targeted sulfonamide library synthesis
Chiral purity and coupling efficiency
Monitor enantiomeric excess post-coupling
Pd-catalyzed C-H functionalization for heterocycle synthesis
N-sulfonyl directing group reactivity profile
Assess cyclometallation pathway with chlorosulfonyl group
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